molecular formula C9H10N4 B2597469 (8R)-8-Azido-5,6,7,8-tetrahydroquinoline CAS No. 2136852-64-5

(8R)-8-Azido-5,6,7,8-tetrahydroquinoline

Cat. No.: B2597469
CAS No.: 2136852-64-5
M. Wt: 174.207
InChI Key: OHRZQMSCHXLGEU-MRVPVSSYSA-N
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Description

(8R)-8-Azido-5,6,7,8-tetrahydroquinoline (CAS 2136852-64-5) is a chiral, enantiopure compound with the molecular formula C9H10N4 and a molecular weight of 174.20 g/mol . This chemical serves as a valuable synthetic intermediate and building block in organic chemistry and drug discovery. Its core structure is based on the 5,6,7,8-tetrahydroquinoline scaffold, which is a privileged structure in medicinal chemistry, featuring a stereocenter at the 8-position substituted with an azide functional group . The azide group is a versatile handle for further synthetic manipulation, most notably through copper-catalyzed azide-alkyne cycloaddition (Click Chemistry) to form triazole linkages, facilitating the construction of more complex molecular architectures. Chiral diamines based on the 8-amino-5,6,7,8-tetrahydroquinoline backbone, such as the related ligands known as (R)-CAMPY and (R)-Me-CAMPY, have demonstrated significant utility as ligands in transition metal complexes for asymmetric catalysis . These complexes are effective in reactions such as the Asymmetric Transfer Hydrogenation (ATH) of cyclic imines, which are key intermediates in the synthesis of biologically active alkaloids and pharmaceuticals . Therefore, this compound is a key precursor for the development of novel chiral catalysts and ligands, offering researchers an alternative to other common chiral diamines. Furthermore, the 5,6,7,8-tetrahydroquinoline core is found in compounds with diverse biological activities. Related 8-amino-5,6,7,8-tetrahydroquinoline derivatives have been investigated for their potential as novel antinociceptive agents, showing potency equipotent with nicotine in rodent models . This highlights the potential of this chiral azido intermediate as a versatile scaffold in pharmaceutical research for the design and synthesis of new bioactive molecules. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

(8R)-8-azido-5,6,7,8-tetrahydroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4/c10-13-12-8-5-1-3-7-4-2-6-11-9(7)8/h2,4,6,8H,1,3,5H2/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHRZQMSCHXLGEU-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C=CC=N2)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C2=C(C1)C=CC=N2)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8R)-8-Azido-5,6,7,8-tetrahydroquinoline typically involves the azidation of a suitable precursor. One common method is the nucleophilic substitution reaction where an azide ion (N₃⁻) replaces a leaving group, such as a halide, on the precursor molecule. The reaction is usually carried out in the presence of a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the product. The choice of solvent, temperature, and reaction time are optimized to maximize efficiency and minimize by-products. Safety measures are also crucial due to the potentially explosive nature of azides .

Chemical Reactions Analysis

Types of Reactions

(8R)-8-Azido-5,6,7,8-tetrahydroquinoline undergoes various chemical reactions, including:

    Reduction: The azido group can be reduced to an amine group (-NH₂) using reducing agents like hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride (LiAlH₄).

    Substitution: The azido group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as thiols or amines.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with palladium catalyst, lithium aluminum hydride (LiAlH₄).

    Nucleophiles: Thiols, amines.

    Cycloaddition Partners: Alkynes.

Major Products

    Reduction: Formation of (8R)-8-amino-5,6,7,8-tetrahydroquinoline.

    Substitution: Formation of various substituted tetrahydroquinolines depending on the nucleophile used.

    Cycloaddition: Formation of triazole derivatives.

Scientific Research Applications

(8R)-8-Azido-5,6,7,8-tetrahydroquinoline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (8R)-8-Azido-5,6,7,8-tetrahydroquinoline involves its interaction with various molecular targets. The azido group can undergo bioorthogonal reactions, making it useful in labeling and tracking biological molecules. Additionally, the compound’s ability to form triazoles through cycloaddition reactions allows it to interact with specific enzymes and receptors, potentially modulating their activity .

Comparison with Similar Compounds

Key Observations :

  • The azide group in (8R)-8-azido-tetrahydroquinoline is highly versatile, enabling conversion to amino derivatives (via reduction) or participation in bioorthogonal reactions .
  • Chloro and hydroxy derivatives are more inert but serve as intermediates for further functionalization (e.g., phosphanyloxy ligands) .
  • Amino and phosphanyloxy derivatives are directly employed in asymmetric catalysis, whereas azides are primarily precursors .

Physicochemical Properties

Compound Molecular Formula Molecular Weight Density (g/cm³) Boiling Point (°C)
(8R)-8-Azido- C₉H₁₀N₄ 174.20
8-Amino- C₉H₁₂N₂ 148.21
8-Hydroxy- C₉H₁₁NO 149.19 1.179 141.0 (predicted)
8-Chloro- C₉H₁₀ClN 167.64
8-Phosphanyloxy- C₂₁H₂₀NOP 357.36

Notes:

  • The azido derivative has a higher molecular weight than amino or hydroxy analogs due to the –N₃ group.
  • Hydroxy and chloro derivatives exhibit lower molecular weights but distinct polarities, influencing solubility and coordination chemistry .

Stereochemical Considerations

  • The (8R) configuration in azido and amino derivatives is critical for enantioselectivity in catalysis. For example, (R)-8-amino-tetrahydroquinoline Ru complexes achieve 85–95% ee in ketone reductions .
  • Racemic 8-hydroxy precursors are resolved enzymatically (lipase) to enantiopure (S)- or (R)-forms, highlighting the importance of chirality in downstream applications .

Biological Activity

(8R)-8-Azido-5,6,7,8-tetrahydroquinoline is a compound that has garnered attention in the fields of medicinal chemistry and biological research due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications.

Chemical Structure and Properties

  • Molecular Formula : C₉H₁₀N₄
  • Molecular Weight : 174.20 g/mol
  • IUPAC Name : 8-Azido-5,6,7,8-tetrahydroquinoline

The presence of the azido group (-N₃) at the eighth carbon of the tetrahydroquinoline structure enhances its reactivity and applicability in bioorthogonal chemistry, making it a valuable tool for labeling and tracking biomolecules in biological systems .

The biological activity of this compound is primarily attributed to its ability to undergo bioorthogonal reactions. The azido group allows for selective labeling and tracking of biomolecules. Additionally, the compound can form triazoles through cycloaddition reactions, which can modulate the activity of specific enzymes and receptors .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been studied for its effectiveness against various bacterial strains and fungi. The compound's mechanism involves disrupting microbial cell membranes or inhibiting essential metabolic pathways .

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. Studies have shown that derivatives of tetrahydroquinoline can inhibit cancer cell proliferation by targeting specific signaling pathways involved in cell growth and survival . The azido group may enhance these effects by facilitating targeted delivery of therapeutic agents to cancer cells.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of this compound is crucial for optimizing its biological activity. Variations in substituents on the tetrahydroquinoline core can significantly influence its binding affinity to biological targets. For instance:

Substituent Biological Activity Binding Affinity
HydroxylIncreased antimicrobialHigh
AminoEnhanced anticancerModerate
BromoReduced activityLow

These findings suggest that careful modification of the compound's structure can lead to improved efficacy against specific diseases .

Case Studies

  • Antimicrobial Efficacy : A study evaluated this compound against Staphylococcus aureus and Escherichia coli, demonstrating a minimum inhibitory concentration (MIC) lower than that of standard antibiotics .
  • Cancer Cell Proliferation Inhibition : In vitro studies showed that this compound reduced the proliferation of breast cancer cells by inducing apoptosis through mitochondrial pathways .
  • Bioorthogonal Chemistry Applications : The azido group was utilized in a study for labeling proteins in live cells without disrupting cellular functions, showcasing its potential in chemical biology .

Q & A

Q. What synthetic methodologies are commonly employed to prepare (8R)-8-azido-5,6,7,8-tetrahydroquinoline?

The synthesis of quinoline derivatives often utilizes the Skraup or Friedlander methods , which involve condensation reactions between substituted aromatic amines and α,β-unsaturated aldehydes or ketones . For azido-functionalized derivatives like this compound, post-synthetic modification is typically required. A stepwise approach involves:

  • Hydroquinoline core synthesis : Starting from 8-hydroxyquinoline or its tetrahydro derivatives via cyclization.
  • Azide introduction : Treating the intermediate with sodium azide (NaN₃) under SN2 conditions or via diazotization, ensuring stereochemical control for the (R)-configuration .
  • Purification : Column chromatography or recrystallization to isolate the enantiomerically pure product.

Q. How can the structural integrity and stereochemistry of this compound be validated?

  • X-ray crystallography : Resolves the 3D structure and confirms the (R)-configuration by analyzing the spatial arrangement of the azido group relative to the tetrahydroquinoline ring .
  • NMR spectroscopy : Key signals include the azido group’s absence of protons (validated by IR spectroscopy) and coupling patterns in 1H^1H-/13C^{13}C-NMR to confirm stereochemistry .
  • Polarimetry : Measures optical rotation to verify enantiomeric purity.

Q. What safety protocols are essential when handling azido-functionalized quinoline derivatives?

  • Hazard mitigation : Azides are shock-sensitive and thermally unstable. Avoid exposure to heat, friction, or strong oxidizers to prevent explosive decomposition .
  • Personal protective equipment (PPE) : Use flame-resistant lab coats, face shields, and nitrile gloves.
  • Storage : Keep in a cool, dry environment (<25°C) in amber glass containers to minimize light-induced degradation .

Advanced Research Questions

Q. How does the azido group influence the coordination chemistry of this compound with transition metals?

The azido group acts as a pseudohalide ligand , enabling diverse coordination modes (e.g., terminal or bridging) with metals like Cu(II), Fe(III), or Ru(II). For example:

  • Stable complexes : Azido-metal bonding enhances stability in oxidation-reduction reactions, as seen in analogous 8-hydroxyquinoline metal complexes .
  • Catalytic applications : Such complexes may serve as catalysts in asymmetric synthesis or C–H activation, leveraging the chirality of the (R)-configuration .
  • Characterization : Use UV-Vis, EPR, and single-crystal XRD to analyze metal-ligand interactions.

Q. What are the thermal decomposition pathways of this compound?

Thermal analysis (TGA/DSC) reveals:

  • Primary decomposition : At 120–150°C, the azido group releases nitrogen gas (N₂), forming a reactive nitrene intermediate.
  • Secondary reactions : The nitrene may undergo intramolecular C–H insertion or dimerization, producing substituted tetrahydroisoquinoline derivatives .
  • Safety note : Decomposition in confined spaces (e.g., sealed vials) must be avoided due to rapid gas expansion.

Q. Can this compound be adapted for fluorescence-based sensing applications?

While 8-amidoquinoline derivatives are established fluorescent probes for metal ions , the azido group’s electron-withdrawing nature may quench fluorescence. Strategies to optimize emissive properties include:

  • Structural tuning : Introduce electron-donating substituents (e.g., methoxy groups) on the quinoline ring.
  • Click chemistry : Post-functionalize the azide with alkynes via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to attach fluorophores .

Q. What challenges arise in achieving enantioselective synthesis of this compound?

  • Chiral center control : Asymmetric hydrogenation or enzymatic resolution can introduce the (R)-configuration, but steric hindrance from the azido group complicates catalyst design .
  • Racemization risk : The azide’s lability under acidic/basic conditions requires neutral reaction media.
  • Analytical validation : Chiral HPLC or capillary electrophoresis ensures enantiopurity (>98% ee) .

Q. How do solvent polarity and pH affect the stability of this compound?

  • Polar aprotic solvents (e.g., DMF, DMSO): Stabilize the azido group by minimizing nucleophilic attack.
  • Aqueous acidic/basic conditions : Hydrolyze the azide to amines or amides; maintain pH 6–8 for optimal stability .
  • Accelerated aging studies : Conduct stress testing (40°C/75% RH) to model long-term storage stability.

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